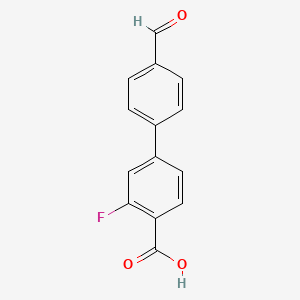

2-Fluoro-4-(4-formylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKGWMVUUGIOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688907 | |

| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-90-4 | |

| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid, a trifunctional aromatic compound, is a key building block in the fields of medicinal chemistry and materials science. Its strategic placement of a carboxylic acid, a formyl group, and a fluorine atom on a biphenyl scaffold allows for a diverse range of synthetic transformations. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable starting point for drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 1261970-90-4 | [1] |

| Molecular Formula | C₁₄H₉FO₃ | [1] |

| Molecular Weight | 244.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | ≥98% | [1] |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the core of many modern synthetic strategies for creating biaryl compounds due to its high efficiency and selectivity.[3] The causality behind this choice lies in the reaction's tolerance of a wide variety of functional groups, which is essential when working with a trifunctional molecule like the target compound.

The logical pathway for this synthesis involves the coupling of two key building blocks: a halogenated fluorobenzoic acid derivative and a formylphenylboronic acid. The two primary routes are:

-

Coupling of 4-Bromo-2-fluorobenzoic acid with 4-formylphenylboronic acid.

-

Coupling of 2-Fluoro-4-iodobenzoic acid with 4-formylphenylboronic acid.

The choice between a bromo or iodo derivative often depends on the desired reactivity, with the iodo compound typically being more reactive but also more expensive.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane to form the active Pd(PPh₃)₄ catalyst in situ.

-

Reaction Initiation: Add the catalyst mixture to the main reaction flask.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent.

-

Acidify with 1M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Visualizing the Workflow

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The unique trifunctional nature of this compound makes it a versatile intermediate in several advanced applications.

Medicinal Chemistry

Biphenyl carboxylic acids are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The carboxylic acid group often serves as a key binding motif to biological targets, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.

The formyl group on this compound is a particularly useful handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as amines (via reductive amination), alkenes (via Wittig reactions), or other carbon-carbon bonds. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets. For instance, derivatives of benzoic acid have been investigated as potent inhibitors of VLA-4, an important target in inflammatory diseases.[6]

Signaling Pathway Example: Cdk4 Inhibition in Cancer

While specific studies on this compound are emerging, its structural motif is found in compounds targeting key signaling pathways in cancer. For example, biphenyl-4-carboxylic acid derivatives have been shown to inhibit cyclin-dependent kinase 4 (Cdk4).[7] Cdk4, in complex with cyclin D1, is a critical regulator of the G1 phase of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the Cdk4 pathway by biphenyl carboxylic acid derivatives.

Materials Science

The rigid biphenyl core of this compound makes it an attractive building block for high-performance polymers and liquid crystals. The introduction of fluorine can enhance thermal stability and modify the electronic properties of the resulting materials.[8] The carboxylic acid and formyl groups provide reactive sites for polymerization or for grafting onto other materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. Based on data for structurally similar compounds, it may cause skin and eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep the container tightly closed in a dry and cool place.

-

In case of contact:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. Its well-defined structure and multiple functional groups offer a wide range of possibilities for creating novel and complex molecules. The robust and reliable Suzuki-Miyaura coupling provides a straightforward route to its synthesis, enabling further exploration of its potential in developing new therapeutics and advanced materials. As research continues, the applications of this compound are expected to expand, further solidifying its importance in modern chemistry.

References

- 2-Fluoro-4-formylbenzoic acid Safety Data Sheet. SynQuest Laboratories. [URL: provided by grounding tool]

- BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [URL: provided by grounding tool]

- This compound. CymitQuimica. [URL: provided by grounding tool]

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: provided by grounding tool]

- Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [URL: provided by grounding tool]

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- SAFETY DATA SHEET. Fisher Scientific. [URL: provided by grounding tool]

- 2 - SAFETY DATA SHEET. [URL: provided by grounding tool]

- SAFETY DATA SHEET. Fisher Scientific. [URL: provided by grounding tool]

- YA-9180 p.1 - Safety Data Sheet. [URL: provided by grounding tool]

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: provided by grounding tool]

- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem. [URL: provided by grounding tool]

- 1261945-86-1 | 2-Fluoro-4-(2-formylphenyl)benzoic acid. AA Blocks. [URL: provided by grounding tool]

- Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [URL: provided by grounding tool]

- 2-Fluorobenzoic acid synthesis. ChemicalBook. [URL: provided by grounding tool]

- Suzuki Coupling. Organic Chemistry Portal. [URL: provided by grounding tool]

- 4-Fluoro-2-(phenylamino)benzoic acid. PMC - NIH. [URL: provided by grounding tool]

- Buy 4-Fluoro-3-(4-formylphenyl)benzoic acid | 1261958-81-9. Smolecule. [URL: provided by grounding tool]

- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- 2-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794725. PubChem - NIH. [URL: provided by grounding tool]

- 2-Fluoro-4-formylbenzoic acid. Sigma-Aldrich. [URL: provided by grounding tool]

- An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. Benchchem. [URL: provided by grounding tool]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [URL: provided by grounding tool]

- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5. Benchchem. [URL: provided by grounding tool]

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [URL: provided by grounding tool]

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [URL: provided by grounding tool]

- Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed. [URL: provided by grounding tool]

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

Sources

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

An In-Depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional building block of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, present a robust and well-rationalized synthetic pathway, and outline a rigorous analytical framework for its characterization and quality control. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles to ensure reliability and reproducibility. This document serves as a practical resource for researchers leveraging this versatile molecule in the design and synthesis of novel chemical entities.

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

This compound is a particularly valuable synthetic intermediate because it combines three key functional groups onto a stable biaryl scaffold:

-

A Carboxylic Acid: Provides a handle for forming amides, esters, or serving as a key pharmacophoric element that interacts with biological targets.

-

An Aldehyde (Formyl Group): Enables a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for diverse and late-stage molecular diversification.

-

A Fluoro Substituent: Acts as a powerful modulator of electronic properties and a bioisostere for a hydrogen atom, often enhancing metabolic stability by blocking potential sites of oxidation.

This guide provides the essential technical knowledge required to synthesize, characterize, and utilize this compound effectively.

Physicochemical and Structural Properties

The foundational data for this compound are summarized below. Accurate knowledge of these properties is the first step in any experimental design.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉FO₃ | [3][4][5] |

| Molecular Weight | 244.22 g/mol | [4][6][7] |

| CAS Number | 1261970-90-4 | [3][6] |

| Canonical SMILES | O=CC1=CC=C(C2=CC=C(F)C(=C2)C(O)=O)C=C1 | |

| InChI Key | CRKGWMVUUGIOPM-UHFFFAOYSA-N | [3] |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [3][6] |

Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a scaffold.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The creation of the biaryl bond is the central challenge in synthesizing this molecule. A Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields. This approach is a cornerstone of modern organic synthesis for constructing C-C bonds.

Retrosynthetic Analysis

The molecule can be disconnected at the biaryl C-C bond, leading to two commercially available or readily accessible starting materials: a boronic acid derivative and an aryl halide.

-

Path A (Preferred): Disconnecting yields (4-formylphenyl)boronic acid and 2-fluoro-4-bromobenzoic acid. This is the preferred route as arylboronic acids are generally stable and the required palladium-catalyzed coupling conditions are well-documented.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system. Progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the rigorous analytical methods described in Section 4.0.

Materials:

-

2-Fluoro-4-bromobenzoic acid (1.0 eq)

-

(4-Formylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluoro-4-bromobenzoic acid, (4-formylphenyl)boronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.

-

Reaction Setup: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the 4:1 dioxane/water solvent mixture via syringe, followed by the catalyst solution.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting aryl bromide spot has been consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to become less water-soluble.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to validate the synthesis and ensure the material is suitable for downstream applications. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound's identity and purity.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all aromatic and aldehydic protons, with predictable chemical shifts and coupling patterns. The aldehyde proton will appear as a distinct singlet downfield (~10 ppm).

-

¹³C NMR: Will show the correct number of carbon signals, including the characteristic carbonyl signals for the carboxylic acid (~165-170 ppm) and the aldehyde (~190 ppm).

-

¹⁹F NMR: Is a definitive technique to confirm fluorine incorporation, showing a singlet for the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the molecular formula C₁₄H₉FO₃.[3]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the acid (~1700 cm⁻¹), and the C=O stretch of the aldehyde (~1710 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and UV detection (e.g., at 254 nm) should be used to determine the purity, which should ideally be >98% for use in drug development.[8]

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals for 7 aromatic protons and 1 aldehyde proton. | Structural Confirmation |

| ¹³C NMR | 14 distinct carbon signals, including two C=O signals. | Structural Confirmation |

| ¹⁹F NMR | Single peak confirming fluorine presence. | Identity Confirmation |

| HRMS (ESI-) | [M-H]⁻ ion corresponding to C₁₄H₈FO₃⁻ | Molecular Formula Verification |

| HPLC | Single major peak (>98% area). | Purity Assessment |

Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile starting point for building complex molecules. Its primary application is as a scaffold in the synthesis of small-molecule inhibitors for various biological targets.

-

Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Linker Chemistry: The carboxylic acid can be used to attach the molecule to other pharmacophores or to polyethylene glycol (PEG) chains in the development of antibody-drug conjugates (ADCs) or PROTACs.

-

Bioisosteric Replacement: The fluorinated phenyl ring can be used to replace a non-fluorinated ring in an existing drug candidate to improve its metabolic stability or binding interactions. The fluorine atom can engage in favorable electrostatic or hydrogen bonding interactions within a protein's active site.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a high-value chemical building block with significant potential in pharmaceutical research. Its well-defined structure, predictable reactivity, and the strategic placement of its three functional groups provide a robust platform for the synthesis of novel therapeutics. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers to produce and validate this compound, empowering the next phase of drug discovery and development.

References

-

1261945-86-1 | 2-Fluoro-4-(2-formylphenyl)benzoic acid - AA Blocks. [Link]

-

This compound - Maina Technology Mall. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Fluoro-5-(4-formylphenyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. aablocks.com [aablocks.com]

- 6. This compound - CAS:1261970-90-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

Abstract

2-Fluoro-4-(4-formylphenyl)benzoic acid is a trifunctional biaryl compound of significant interest in medicinal chemistry and materials science. Its unique structural architecture, featuring a carboxylic acid, an aldehyde, and a fluorine substituent on a biphenyl scaffold, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide detailed experimental insights, and explore the compound's role as a key intermediate in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a biphenyl derivative where the two phenyl rings are linked at positions 1 and 1'. One ring is substituted with a fluorine atom and a carboxylic acid group, while the other bears a formyl (aldehyde) group. This arrangement of functional groups provides multiple reaction sites for chemical modification.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1261970-90-4 | [1] |

| Molecular Formula | C₁₄H₉FO₃ | [1][2] |

| Molecular Weight | 244.22 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| Appearance | White to off-white powder/crystalline solid | Predicted |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. | Inferred |

Synthesis and Purification: A Mechanistic Perspective

The paramount strategy for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is exceptionally effective for forming carbon-carbon bonds between aryl halides and arylboronic acids, offering high yields and excellent functional group tolerance.[4]

Core Rationale: The Suzuki coupling is the method of choice due to its mild reaction conditions, which preserve the sensitive aldehyde and carboxylic acid functionalities.[4] The reaction's robustness allows for the coupling of sterically hindered partners and is a cornerstone of modern pharmaceutical synthesis.[4][5]

Typical Synthetic Precursors:

-

Aryl Halide Component: 4-Bromo-2-fluorobenzoic acid or its corresponding ester.

-

Arylboronic Acid Component: (4-Formylphenyl)boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), (4-Formylphenyl)boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and an aqueous solution of a base. A 2M solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is commonly used (2.0-3.0 eq).[6]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up and Extraction: Cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After removing the solvent under reduced pressure, the crude product is purified. Column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, will separate the desired product from byproducts and residual catalyst. The purity of the collected fractions is confirmed by TLC.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Profile

Structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. A sharp singlet around 10 ppm corresponds to the aldehyde proton (-CHO), and a broad singlet at higher chemical shift (>12 ppm) is characteristic of the carboxylic acid proton (-COOH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 14 unique carbon signals. The carbonyl carbons of the aldehyde and carboxylic acid will appear downfield (~190 ppm and ~165 ppm, respectively). The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will be observed. A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. Two C=O stretching bands will be present: a sharp one for the aldehyde around 1700 cm⁻¹ and another for the carboxylic acid around 1680 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₁₄H₈FO₃⁻.

Chemical Reactivity and Derivatization Potential

The molecule's three distinct functional groups offer a rich landscape for chemical transformations, making it a highly valuable intermediate in multi-step syntheses.

-

Carboxylic Acid Group: Can be readily converted into esters, amides, or acid chlorides. This is a common handle for attaching the molecule to other scaffolds or for modulating solubility and pharmacokinetic properties in drug candidates.

-

Aldehyde Group: Serves as a key electrophilic site. It is highly susceptible to nucleophilic attack and can undergo reactions such as:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively. This is a powerful tool for library synthesis in drug discovery.

-

Wittig Reaction: Conversion to an alkene.

-

Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to a primary alcohol.

-

-

Fluoroaromatic Core: The fluorine atom can influence the molecule's electronic properties and metabolic stability. While typically unreactive, the aromatic rings can undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, although this is less common than transformations of the other functional groups.

Diagram: Key Reaction Pathways

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper. A compound's ability to dissolve in an aqueous environment governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3][4] Poorly soluble compounds often face a higher risk of failure during development, as their limited dissolution can lead to insufficient plasma concentrations, masking their true pharmacological potential and complicating formulation efforts.[2][5][6] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a characterization step but a foundational pillar of a successful drug discovery program. This guide provides an in-depth technical overview of the solubility profile of 2-Fluoro-4-(4-formylphenyl)benzoic acid, a compound of interest in medicinal chemistry, offering both foundational knowledge and actionable experimental protocols for its thorough investigation.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. This compound is a biphenyl derivative containing a carboxylic acid, a formyl group, and a fluorine atom. These functional groups will significantly influence its solubility characteristics.

| Property | Value | Source |

| Chemical Structure |  | MedChemExpress |

| CAS Number | 1261970-90-4 | [7][8] |

| Molecular Formula | C₁₄H₉FO₃ | [7][8][9] |

| Molecular Weight | 244.22 g/mol | [7][8] |

| Predicted pKa | ~4-5 (Carboxylic Acid) | Based on similar structures[10][11] |

| Predicted logP | ~3.3 (for a structural isomer) | [12] |

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, the compound will exist in its less soluble, neutral form. The predicted high logP value for a structurally similar compound indicates a lipophilic nature, which often correlates with lower aqueous solubility.[12]

Experimental Determination of Solubility: A Two-Pronged Approach

To fully characterize the solubility of this compound, a combination of thermodynamic and kinetic solubility assays is recommended.

-

Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution and represents its "true" solubility.[6][13][14] It is a critical parameter for understanding the maximum achievable concentration under equilibrium conditions, which is vital for formulation development.

-

Kinetic Solubility: This assay measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[15][16][17][18][19] It is a higher-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.

Thermodynamic Solubility Assay: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to be compliant with international guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22][23][24]

Experimental Protocol: Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility in each buffer.

Caption: Workflow for Kinetic Solubility Determination.

Interpreting the Solubility Data

The data obtained from these experiments will provide a comprehensive solubility profile for this compound.

-

pH-Dependent Solubility: The thermodynamic solubility data will reveal the extent to which pH influences the compound's solubility. A significant increase in solubility at higher pH values will confirm the role of the carboxylic acid in its dissolution.

-

Kinetic vs. Thermodynamic Solubility: A large discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation and subsequent precipitation. This information is crucial for designing in vivo studies and developing appropriate formulations.

-

Biopharmaceutical Classification System (BCS): Based on its solubility and permeability, a compound can be classified according to the BCS. [22][24]This classification helps to predict its in vivo performance and can guide formulation strategies. Given its likely low aqueous solubility, this compound may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Strategies for Solubility Enhancement

Should the solubility of this compound be found to be a limiting factor, several formulation strategies can be employed to enhance its dissolution and bioavailability. These include:

-

pH Adjustment: For oral formulations, enteric coatings can be used to protect the compound from the acidic environment of the stomach and allow it to dissolve in the more alkaline conditions of the small intestine.

-

Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents and surfactants can increase the solubility of poorly soluble compounds.

-

Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion can prevent crystallization and maintain a higher energy state, leading to improved solubility and dissolution rates.

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.

Conclusion

A thorough investigation of the solubility profile of this compound is an indispensable step in its development as a potential drug candidate. By employing a combination of thermodynamic and kinetic solubility assays, researchers can gain a comprehensive understanding of its dissolution behavior and identify potential challenges early in the development process. This knowledge will enable the rational design of formulations to optimize its bioavailability and ultimately enhance its therapeutic potential.

References

-

Substance solubility. (2018). Drug Discovery News, 14(1). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Biotechnology & Biotechnological Equipment, 34(1), 434-441. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546-567. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

This compound. (n.d.). Mainer. [Link]

-

2-Fluoro-4-(2-formylphenyl)benzoic acid. (n.d.). AA Blocks. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Pharmaceutics, 13(3), 393. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. [Link]

-

Biopharmaceutics Classification System-Based Biowaivers. (2019). ICH. [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). Molecular Pharmaceutics, 17(2), 357-362. [Link]

-

ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers. (n.d.). ICH. [Link]

-

2-(4-formylphenyl)benzoic Acid. (n.d.). PubChem. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o899. [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

-

4-Formylbenzoic acid. (n.d.). PubChem. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. ucd.ie [ucd.ie]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. evotec.com [evotec.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - CAS:1261970-90-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 9. aablocks.com [aablocks.com]

- 10. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 4-Fluoro-3-(4-formylphenyl)benzoic acid | 1261958-81-9 [smolecule.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. capa.org.tw [capa.org.tw]

Navigating the Safety Profile of 2-Fluoro-4-(4-formylphenyl)benzoic Acid: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Application of a Key Synthetic Building Block.

Introduction: The Synthetic Utility and Implied Caution of a Multifunctional Building Block

2-Fluoro-4-(4-formylphenyl)benzoic acid, a substituted biphenyl carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its trifunctional nature—a carboxylic acid, an aldehyde, and a fluorinated biphenyl core—offers a versatile scaffold for the synthesis of complex molecular architectures. The fluorine substituent, in particular, is often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] However, this chemical complexity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This technical guide provides a comprehensive overview of the safety data for this compound. In the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from supplier data and the SDSs of structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practices. Researchers must recognize that while inferences from analogous compounds are valuable, this substance should be handled with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully elucidated.[2]

Chemical and Physical Properties: A Data-Driven Overview

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. While experimental data for this compound is not exhaustively published, the following table summarizes available information from chemical suppliers and provides estimated values based on structurally related compounds.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | Supplier Data[3] |

| CAS Number | 1214347-73-7 (or 1261970-90-4) | Note: CAS number may vary between suppliers.[3] |

| Molecular Formula | C₁₄H₉FO₃ | Supplier Data[3] |

| Molecular Weight | 244.22 g/mol | Supplier Data[4] |

| Appearance | White to off-white solid (predicted) | Based on analogous compounds. |

| Melting Point | Not available. Estimated to be in the range of 150-250 °C. | Based on related fluorinated and formyl-substituted benzoic acids. |

| Boiling Point | Not available. Decomposes at elevated temperatures. | Expected behavior for this class of compounds. |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | Predicted based on structure. |

Hazard Identification and Classification: An Evidence-Based Assessment

Based on the hazard classifications of structurally similar compounds, such as 2-fluoro-4-formylbenzoic acid and 4-(4-formylphenyl)benzoic acid, this compound should be treated as a hazardous substance.[5][6] The primary hazards are anticipated to be:

-

Skin Irritation: Likely to cause skin irritation upon contact.[5][6]

-

Serious Eye Irritation: Poses a risk of serious eye irritation.[5][6]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5][6]

The GHS hazard pictograms and statements for analogous compounds typically include:

| Pictogram | GHS Classification | Hazard Statement |

| Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6] |

A comprehensive risk assessment is paramount before handling this compound. The following workflow outlines the essential steps for a thorough evaluation.

Caption: A logical workflow for conducting a risk assessment prior to working with this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the use of appropriate engineering controls and PPE.

-

Ventilation: All handling of solid this compound that may generate dust, as well as all work with its solutions, should be conducted in a certified chemical fume hood.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility data. For prolonged or immersive contact, consider double-gloving.

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have spill cleanup materials readily available.

-

Weighing: To minimize dust generation, weigh the solid compound carefully in the fume hood. Use a spatula to transfer the material and avoid pouring the powder.

-

Dissolution: Add the solid to the solvent in a flask or beaker within the fume hood. Stir gently to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container. Wash hands thoroughly with soap and water.

Storage Conditions

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

The following diagram illustrates the workflow for an emergency response to an accidental exposure.

Caption: A flowchart outlining the immediate steps to take in case of accidental exposure to this compound.

Accidental Release Measures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2]

Toxicological Profile: Understanding the Potential Health Effects

As previously stated, a complete toxicological profile for this compound is not available. The information below is based on the expected properties of this class of compounds and data from structural analogues.

| Toxicological Endpoint | Anticipated Effect | Comment |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific data is available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on general principles for fine chemicals. | Treat with caution as if it were toxic. |

| Skin Corrosion/Irritation | Expected to be a skin irritant. | Based on data for analogous compounds.[5][6] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | Based on data for analogous compounds.[5][6] |

| Respiratory or Skin Sensitization | No data available. | The potential for sensitization is unknown. |

| Germ Cell Mutagenicity | No data available. | The mutagenic potential is unknown. |

| Carcinogenicity | No data available. | The carcinogenic potential is unknown. |

| Reproductive Toxicity | No data available. | The reproductive toxicity is unknown. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on data for analogous compounds.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | The effects of repeated exposure are unknown. |

Given the data gaps, it is imperative to handle this compound with the assumption that it may have significant toxicological effects. All work should be conducted with the goal of minimizing any potential exposure.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste material in a clearly labeled, sealed, and compatible container.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion: A Commitment to Safe Science

This compound is a valuable tool for chemical synthesis, but its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a dedicated and comprehensive safety data sheet is not currently available, by synthesizing information from structurally similar compounds, researchers can establish a strong foundation for safe handling practices. The core principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical research. By adhering to the guidelines outlined in this technical guide, scientists can harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

-

AA Blocks. 2-Fluoro-4-(2-formylphenyl)benzoic acid. [Link]

-

Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29414–29423. [Link]

-

U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), A122–A131. [Link]

-

Farkaš, O., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 856. [Link]

-

PubChem. 2-(4-formylphenyl)benzoic Acid. [Link]

-

Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Xi'an University of Architecture & Technology, XII(XI), 1006-7930. [Link]

-

Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29414–29423. [Link]

Sources

A Technical Guide to 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid: A Versatile Heterobifunctional Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in medicinal chemistry and materials science. We will detail its precise chemical identity and nomenclature, outline a robust palladium-catalyzed synthesis protocol, and explore its functional utility as a heterobifunctional linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The document includes detailed experimental procedures, predicted spectroscopic characterization data, and an analysis of the chemical principles guiding its synthesis and application, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Core Compound Attributes

3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid is a specialized organic compound valued for its distinct, orthogonally reactive functional groups: a carboxylic acid and an aldehyde. These groups, positioned on separate phenyl rings of a biphenyl core, allow for selective, stepwise chemical modifications. The fluorine atom substituent serves to modulate the electronic properties and metabolic stability of derivatives, a common strategy in modern drug design.

| Property | Value | Source(s) |

| Common Name | 2-Fluoro-4-(4-formylphenyl)benzoic acid | N/A |

| IUPAC Name | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| CAS Number | 1261970-90-4 | [1] |

| Molecular Formula | C₁₄H₉FO₃ | [1][2][3] |

| Molecular Weight | 244.22 g/mol | [1][2][3] |

Justification of IUPAC Nomenclature

While commonly referred to by its benzoic acid-based name, the systematic IUPAC name, 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid , provides a more precise structural description.[1] The nomenclature is assigned as follows:

-

[1,1'-biphenyl] defines the core structure of two connected phenyl rings.

-

-4-carboxylic acid designates the principal functional group, located at position 4 of the first ring.

-

3-Fluoro- indicates the fluorine atom is at position 3 on the same ring as the carboxylic acid.

-

4'-formyl- specifies the aldehyde group is at the 4-position of the second ring (denoted by the prime).

This systematic naming convention unambiguously defines the connectivity and substitution pattern, which is critical for structural searches and regulatory documentation.

Synthesis and Purification Strategy

The formation of the C-C bond between the two aryl rings is the key step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5][6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the biphenyl C-C bond suggests two readily available starting materials: 4-bromo-2-fluorobenzoic acid and (4-formylphenyl)boronic acid . This approach isolates the key bond formation to a single, high-yielding, and well-understood palladium-catalyzed step.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[2][3]

-

Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group (the formylphenyl moiety) to the Pd(II) complex, displacing the halide.[2][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and minimizing side products. Catalysts like Pd(PPh₃)₄ are effective, and the use of a base such as K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid for transmetalation.[7][8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid is a trifunctional organic compound of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a biphenyl core functionalized with a carboxylic acid, a formyl group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synonyms, chemical properties, a robust synthetic protocol, reactivity, and key applications of this important synthetic intermediate.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is crucial for seamless research and collaboration. This compound is known by several synonyms in chemical literature and commercial catalogs.

Primary Name: this compound

Synonyms:

-

3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid[1]

-

[1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-4'-formyl-[1]

CAS Number: 1261970-90-4[1][2][3][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉FO₃ | [1] |

| Molecular Weight | 244.22 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity (Typical) | ≥98% | [1] |

| InChI | InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | [1] |

| InChI Key | CRKGWMVUUGIOPM-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1cc(c(F)cc1)c2ccc(C=O)cc2 |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency, mild reaction conditions, and tolerance of various functional groups, making it a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.

The logical synthetic disconnection for this molecule involves coupling a fluorinated benzoic acid derivative with a formyl-substituted phenylboronic acid.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

4-Formylphenylboronic acid[5]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Acidify the crude product with 1 M HCl to precipitate the carboxylic acid. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of the target molecule.

Chemical Reactivity and Derivatization

The trifunctional nature of this compound allows for a variety of selective chemical transformations.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for various applications.

-

Formyl Group: The aldehyde functionality is a versatile handle for further molecular elaboration. It can participate in reactions such as:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To the corresponding dicarboxylic acid.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

-

Aryl Fluoride: The fluorine atom can influence the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions, although it is generally less reactive than other aryl halides in cross-coupling reactions.[5]

Applications in Research and Development

Medicinal Chemistry: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[6] Several PARP inhibitors feature a complex heterocyclic core, and the synthesis of these cores often relies on versatile building blocks. This compound and its derivatives are valuable intermediates in the synthesis of certain PARP inhibitors. The formyl and carboxylic acid groups provide the necessary handles to construct the complex pharmacophore required for potent and selective inhibition of the PARP enzyme.[7][8][9][10]

Materials Science: Precursor for Organic Light-Emitting Diodes (OLEDs)

The biphenyl scaffold is a common structural motif in materials for organic electronics. The unique electronic properties of fluorinated and formyl-substituted biphenyls make them attractive precursors for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs).[11][12][13][14][15] The functional groups on this compound can be modified to tune the electronic and photophysical properties of the resulting materials, such as their emission color, efficiency, and stability.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, -CHO), ~8.0-8.2 (m, Ar-H), ~7.8-8.0 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~13.0 (br s, 1H, -COOH) |

| ¹³C NMR | δ (ppm): ~192 (-CHO), ~165 (-COOH), ~160 (d, J_CF), ~115-145 (Ar-C) |

| IR (cm⁻¹) | ~3000-3300 (br, O-H), ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O of acid and aldehyde), ~1600 (C=C aromatic), ~1250 (C-F) |

| Mass Spec (EI) | m/z: 244 (M⁺), fragments corresponding to loss of -OH, -CHO, -COOH |

Safety and Handling

Hazard Identification: Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care.[3] While specific hazard classifications are not universally established, related compounds suggest it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[27][28]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[29]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[27][28]

-

Avoid inhalation of dust and contact with skin and eyes.[27]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[29]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature provides a platform for the creation of a diverse range of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage its unique properties in their scientific endeavors. The Suzuki-Miyaura coupling provides a reliable and efficient route to this compound, opening the door to further exploration of its applications in developing next-generation pharmaceuticals and advanced materials.

References

- Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound.

- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 0-0.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340.

- Chemsrc. (n.d.). CAS No. 1261970-90-4.

- MedChemExpress. (n.d.). 3-Fluoro-4-formylphenylboronic acid.

- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2-Fluoro-4-formylbenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Fluoro-2′-formyl[1,1′-biphenyl]-4-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific. (2025).

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).

- MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI.

- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)

- IntechOpen. (n.d.). Organic Light-Emitting Diodes (OLEDs)

- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).

- ChemicalBook. (2025). [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester.

- ResearchGate. (n.d.).

- ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

- Google Patents. (n.d.). Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.

- National Center for Biotechnology Information. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.

- National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid.

- CymitQuimica. (n.d.). 3-Fluoro-4′-formyl-[1,1′-biphenyl]-4-carboxylic acid.

- Organic Syntheses. (2012).

- ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- MDPI. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes.

- Organic Syntheses. (2006).

- National Center for Biotechnology Information. (2012).

- National Center for Biotechnology Information. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PubMed Central.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid.

- ITI HiFunMat. (n.d.). Organic Light Emitting Diodes. Retrieved from Strasbourg Électronique Organique - STELORG.

- SciSpace. (n.d.).

- Moodle@Units. (n.d.).

- Cenmed. (n.d.). 3 Formyl(1 1 Biphenyl) 4 Carboxylic Acid.

- National Center for Biotechnology Information. (n.d.). Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)

- TCI Chemicals. (n.d.). Formylation [Synthetic Reagents].

- CityUHK Scholars. (2023).

- National Center for Biotechnology Information. (2024).

- Wikipedia. (n.d.).

- National Center for Biotechnology Information. (2025).

- National Center for Biotechnology Information. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)

- BOC Sciences. (n.d.). CAS 873784-26-0 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester.

- National Center for Biotechnology Information. (n.d.). 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid. PubChem.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Fluoro-4′-formyl-[1,1′-biphenyl]-4-carboxylic acid [cymitquimica.com]

- 3. aaronchem.com [aaronchem.com]

- 4. CAS No. 1261970-90-4 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Light Emitting Diodes - Strasbourg Électronique Organique - STELORG - ITI HiFunMat - Hierarchical & Functional Materials for health, environment & energy - University of Strasbourg [stelorg.unistra.fr]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 26. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. synquestlabs.com [synquestlabs.com]

- 28. fishersci.com [fishersci.com]

- 29. chemicalbook.com [chemicalbook.com]